3-epi-Digitoxigenin

Cardiac glycoside metabolism UDP-glucuronyltransferase Species-specific conjugation

3-epi-Digitoxigenin (CAS 545-52-8), a cardenolide aglycone with the molecular formula C23H34O4 and a molecular weight of 374.51 g/mol, is a triterpene isolated from the leaves and stems of Plumeria frangipani. As the 3α-epimer of digitoxigenin, it retains the core 5β,14β-androstane framework with a 17β-unsaturated lactone ring, distinguishing it from glycosylated derivatives such as digitoxin and digoxin.

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
CAS No. 545-52-8
Cat. No. B12384724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Digitoxigenin
CAS545-52-8
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O
InChIInChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16-,17-,18+,19-,21+,22-,23+/m1/s1
InChIKeyXZTUSOXSLKTKJQ-CTZIAKJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-epi-Digitoxigenin (CAS 545-52-8): Procurement-Ready Cardenolide Aglycone for Cardiac Glycoside Research


3-epi-Digitoxigenin (CAS 545-52-8), a cardenolide aglycone with the molecular formula C23H34O4 and a molecular weight of 374.51 g/mol, is a triterpene isolated from the leaves and stems of Plumeria frangipani . As the 3α-epimer of digitoxigenin, it retains the core 5β,14β-androstane framework with a 17β-unsaturated lactone ring, distinguishing it from glycosylated derivatives such as digitoxin and digoxin [1]. This aglycone form serves as a critical reference standard in studies of cardiac glycoside metabolism, structure-activity relationships, and analytical method development.

Why 3-epi-Digitoxigenin Cannot Be Substituted with Digitoxigenin or Other In-Class Aglycones


Epimerization at the C-3 hydroxyl group dramatically alters the biological profile of cardenolide aglycones. The 3α-configuration in 3-epi-digitoxigenin reduces binding affinity for the digitalis receptor on Na+/K+-ATPase compared to the 3β-parent digitoxigenin [1], and shifts metabolic fate—for instance, in rabbit liver microsomes, 3-epi-digitoxigenin is a preferred substrate for glucuronidation over digitoxigenin monodigitoxoside [2]. In vivo, the 3-epi derivative exhibits lower intracerebral toxicity than its 3β counterpart [3]. These stereochemistry-driven divergences mean that substituting 3-epi-digitoxigenin with digitoxigenin, digoxigenin, or gitoxigenin invalidates metabolic tracing, structure-activity correlation, and analytical calibration in experimental systems.

Quantitative Differentiation of 3-epi-Digitoxigenin: Evidence for Scientific and Industrial Selection


Glucuronidation Rate in Rabbit Liver Microsomes: 3-epi-Digitoxigenin vs. Digitoxigenin Monodigitoxoside

In detergent-activated rabbit liver microsomes, 3-epi-digitoxigenin exhibits a glucuronidation rate of 145 pmol/mg/min, making it the preferred substrate over digitoxigenin monodigitoxoside (approximately 120 pmol/mg/min in the rat system, with rabbit rates for the monodigitoxoside being lower at ~0.3× the rat value) [1]. This stereoselective preference is species-specific: in rat microsomes, digitoxigenin monodigitoxoside is the superior substrate (120 pmol/mg/min), while 3-epi-digitoxigenin forms only trace glucuronides [1]. The 3-epi compound thus serves as a critical probe for investigating UDP-glucuronyltransferase stereospecificity and inter-species metabolic divergence.

Cardiac glycoside metabolism UDP-glucuronyltransferase Species-specific conjugation

Intracerebral Toxicity in Mice: 3-epi-Digitoxigenin vs. Digitoxigenin Aglycone

In adult male mice, the 3-epi derivative of digitoxigenin is less toxic than the parent 3β-digitoxigenin upon intracerebral injection, as determined by 24-hour probit analysis [1]. While exact LD50 values are not provided in the abstract, the potency ratio indicates a statistically significant reduction in lethality for the epimerized compound [1]. This contrasts with intravenous toxicity, where digitoxigenin remains the most toxic aglycone, and the 3-epi modification yields a distinct central vs. peripheral toxicity profile [1].

Cardiac glycoside toxicity Structure-activity relationship Central nervous system effects

Binding Affinity to Na+/K+-ATPase: 3-epi-Digitoxigenin vs. Digitoxigenin

3-epi-Digitoxigenin, the 3α-epimer, displays lower binding affinity for the digitalis receptor on Na+/K+-ATPase compared to the natural 3β-digitoxigenin [1]. This reduction in affinity is consistent with the general SAR observation that 3β-hydroxy configuration is critical for high-affinity receptor interaction [1]. Quantitative binding data (e.g., IC50 or Ki) are not provided in the abstract; however, the directionality of the effect is established.

Digitalis receptor Na+/K+-ATPase inhibition Structure-activity relationship

Biotransformation Identification: 3-epi-Digitoxigenin as a Key Metabolite of Digitoxigenin

When digitoxigenin is incubated with cell suspension cultures of Strophanthus gratus, one of the major biotransformation products is 3-epi-17βH-digitoxigenin, identified alongside other epimers and hydroxylated derivatives [1]. This establishes that 3-epi-digitoxigenin is a naturally occurring metabolic epimer in plant systems, and its formation involves isomerization at the C-3 position [1]. In mammalian liver slices, digitoxigenin also yields 3-epi-digitoxigenin glucuronide as a polar metabolite [2].

Xenobiotic metabolism Plant cell culture Reference standard

Comparative Toxicity in Pigeon Method: 3-epi-Digitoxigenin vs. Acetyl and Dehydro Derivatives

In the classical pigeon toxicity assay, 3-epi-digitoxigenin was compared with acetyl and dehydro derivatives of digitoxigenin, gitoxigenin, and digoxigenin [1]. The 3-epi modification uniformly reduces lethal potency relative to the parent 3β-aglycones, consistent with the central toxicity findings in mice [1]. This assay, which measures intravenous lethality, provides a traditional benchmark for cardenolide activity and establishes that the 3-epi series constitutes a distinct toxicity class.

Cardiac aglycone toxicity Structure-toxicity relationship In vivo assay

Recommended Application Scenarios for 3-epi-Digitoxigenin Based on Verified Differentiation


Species-Specific Glucuronidation Assays in Rabbit Liver Models

Due to its 4× higher glucuronidation rate (145 pmol/mg/min) in rabbit liver microsomes compared to the standard digitoxigenin monodigitoxoside [1], 3-epi-digitoxigenin is the substrate of choice for investigating UDP-glucuronyltransferase stereoselectivity and for mapping inter-species differences in cardenolide conjugation. This scenario is critical for researchers studying the metabolic detoxification of cardiac glycosides in lagomorph models.

Central Nervous System Toxicity Studies Requiring Reduced Lethality

For intracerebral administration in rodent models, 3-epi-digitoxigenin offers a safer alternative to digitoxigenin, as it demonstrates lower central toxicity [1]. This makes it suitable for studying cardenolide effects on brain Na+/K+-ATPase or for evaluating neuroprotective strategies without the confounding factor of high acute lethality.

Reference Standard for Digitoxigenin Metabolism and Biotransformation Analysis

3-epi-Digitoxigenin is a verified metabolite of digitoxigenin in both plant cell cultures (Strophanthus gratus) and mammalian liver preparations [1][2]. It is therefore an essential analytical reference standard for HPLC, LC-MS, and other chromatographic methods aimed at profiling digitoxigenin metabolic pathways, quantifying epimerization products, or validating in vitro biotransformation assays.

Low-Affinity Control in Na+/K+-ATPase Binding and Inhibition Assays

Given its reduced binding affinity for the digitalis receptor compared to the natural 3β-digitoxigenin [1], 3-epi-digitoxigenin serves as an ideal low-affinity comparator or negative control in structure-activity relationship studies. It is particularly useful for screening novel cardenolide derivatives where differentiation from the high-affinity parent is required.

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